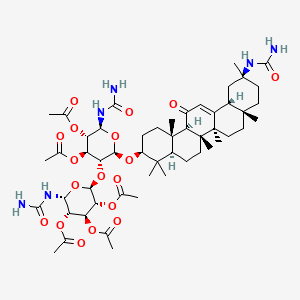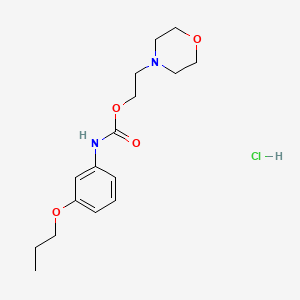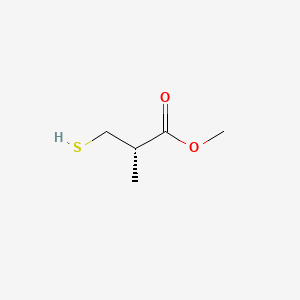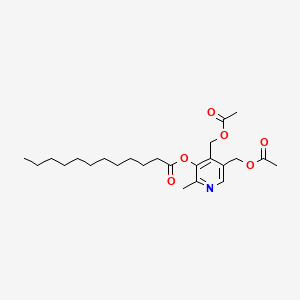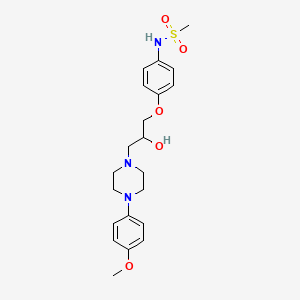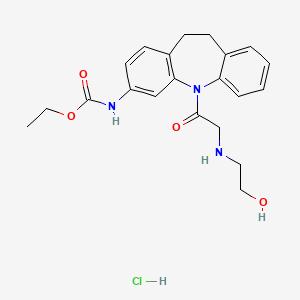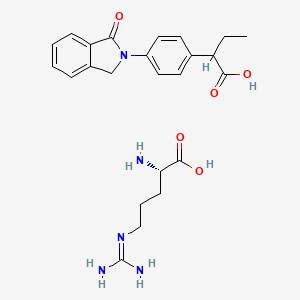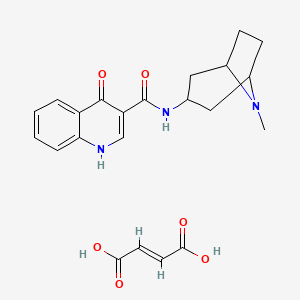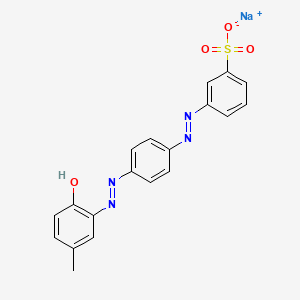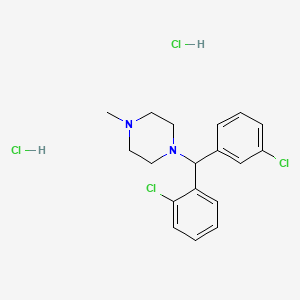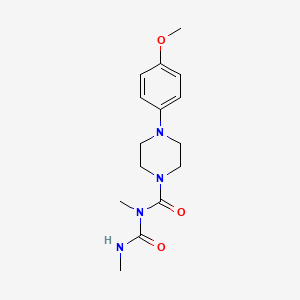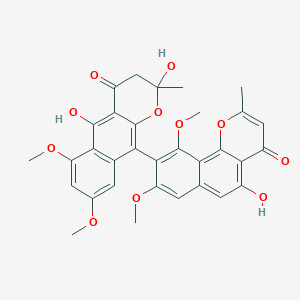
Fonsecinone C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fonsecinone C is a dimeric naphthopyran compound with the molecular formula C₃₂H₂₈O₁₁. It was originally isolated from the fungus Aspergillus niger . This compound is known for its complex structure and significant biological activities, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Fonsecinone C can be synthesized through the cultivation of Aspergillus niger under specific conditions. The fungus is grown in a suitable medium, and the compound is extracted and purified using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Aspergillus niger. The fermentation broth is then processed to isolate and purify the compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Fonsecinone C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities .
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenation and alkylation reactions are performed using reagents like bromine (Br₂) and alkyl halides.
Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced or altered biological properties .
Aplicaciones Científicas De Investigación
Fonsecinone C has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other complex organic compounds.
Biology: Studied for its role in fungal metabolism and secondary metabolite production.
Mecanismo De Acción
Fonsecinone C exerts its effects through the inhibition of bacterial enoyl-acyl carrier protein reductase (FabI), a key enzyme in fatty acid biosynthesis. This inhibition disrupts the bacterial cell membrane synthesis, leading to the death of the bacterial cells . The compound specifically binds to FabI, producing concentration-dependent inhibition effects .
Comparación Con Compuestos Similares
- Fonsecinone A
- Aurasperone A
- Aurasperone E
Propiedades
Número CAS |
95152-77-5 |
|---|---|
Fórmula molecular |
C32H28O11 |
Peso molecular |
588.6 g/mol |
Nombre IUPAC |
9-(2,5-dihydroxy-6,8-dimethoxy-2-methyl-4-oxo-3H-benzo[g]chromen-10-yl)-5-hydroxy-8,10-dimethoxy-2-methylbenzo[h]chromen-4-one |
InChI |
InChI=1S/C32H28O11/c1-13-7-17(33)25-18(34)8-14-9-20(39-4)27(29(41-6)22(14)30(25)42-13)24-16-10-15(38-3)11-21(40-5)23(16)28(36)26-19(35)12-32(2,37)43-31(24)26/h7-11,34,36-37H,12H2,1-6H3 |
Clave InChI |
XWHLKURAEUPHAB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C2=C(C=C3C=C(C(=C(C3=C2O1)OC)C4=C5C(=C(C6=C4C=C(C=C6OC)OC)O)C(=O)CC(O5)(C)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



